molecular formula C13H12N2O3 B3121370 5-(4-Aminophenoxy)nicotinic acid methyl ester CAS No. 284462-58-4

5-(4-Aminophenoxy)nicotinic acid methyl ester

Cat. No. B3121370
CAS RN: 284462-58-4
M. Wt: 244.25 g/mol
InChI Key: SPPJUUNCUKYHSS-UHFFFAOYSA-N
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Description

“5-(4-Aminophenoxy)nicotinic acid methyl ester” is a chemical compound with the linear formula C13H12N2O3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .


Synthesis Analysis

The synthesis of “5-(4-Aminophenoxy)nicotinic acid methyl ester” involves several steps. The process starts with the conversion of 5-(Trifluoromethyl)-2-methoxyaniline into 5-(trifluoromethyl)-2-methoxyphenyl isocyanate. This isocyanate is then reacted with 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline to afford the urea .


Molecular Structure Analysis

The molecular structure of “5-(4-Aminophenoxy)nicotinic acid methyl ester” is characterized by a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to an ester group (a carbonyl group adjacent to an ether group). The compound also contains an aminophenoxy group, which consists of an amino group (-NH2) attached to a phenyl ring that is connected to the rest of the molecule through an ether linkage .

properties

IUPAC Name

methyl 5-(4-aminophenoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-6-12(8-15-7-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJUUNCUKYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenoxy)nicotinic acid methyl ester

Synthesis routes and methods I

Procedure details

The mixture containing methyl-5-(4-nitrophenoxy)pyridine-3-carboxylate in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield methyl5-[4-aminophenoxy]pyridine-3-carboxylate. MS: MH+=244.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner described 5-(4-Amino-3-fluorophenoxy)nicotinic acid methyl ester, substituting 4-aminophenol for 4-amino-3-fluorophenol. 1H NMR (DMSO-d6) δ 8.71 (s, 1H), 8.54 (d, J=2.9 Hz, 1H), 7.47 (t, J=1.9 Hz, 1H), 6.85 (d, J=8.7 Hz, 2H), 6.61 (d, J=8.7 Hz, 2H), 5.12 (br, 2H), 3.81 (s, 3H); MS LC-MS [M+H]+=245.2, RT=1.08 min.
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5-(4-Amino-3-fluorophenoxy)nicotinic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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